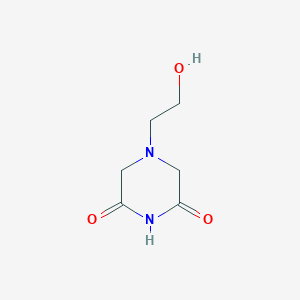
4-(2-Hydroxyethyl)piperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a piperazinedione core with a hydroxyethyl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylenediamine with diethyl oxalate to form the piperazinedione core. The hydroxyethyl group can then be introduced through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Mixing the starting materials in a suitable solvent.
Cyclization: Heating the mixture to promote cyclization and formation of the piperazinedione core.
Substitution: Introducing the hydroxyethyl group through nucleophilic substitution.
Purification: Isolating and purifying the final product using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the piperazinedione core can be reduced to form piperazine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperazine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral or anticancer properties.
Material Science: The compound can be used in the development of polymers and other materials with specific properties.
Biological Studies: It serves as a tool for studying enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione, 3-(2-hydroxyethyl)-: Similar structure but with different substitution pattern.
2,5-Piperazinedione, 3,6-bis(4-hydroxyphenylmethyl)-: Contains additional hydroxyphenyl groups.
2,6-Piperazinedione, 4-(2-fluorophenylmethyl)-: Substituted with a fluorophenyl group instead of hydroxyethyl.
Uniqueness
2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
89601-03-6 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)piperazine-2,6-dione |
InChI |
InChI=1S/C6H10N2O3/c9-2-1-8-3-5(10)7-6(11)4-8/h9H,1-4H2,(H,7,10,11) |
InChI Key |
XFGLZOQWQOHWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)CN1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


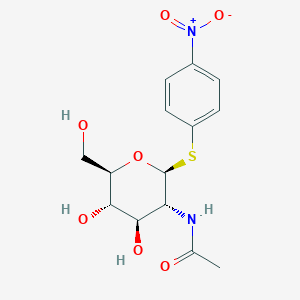
![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
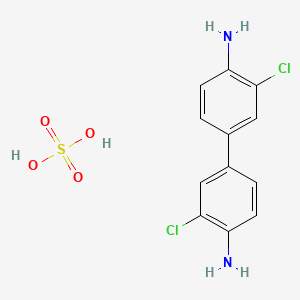
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)
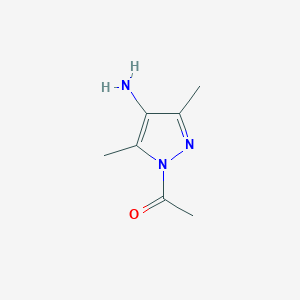
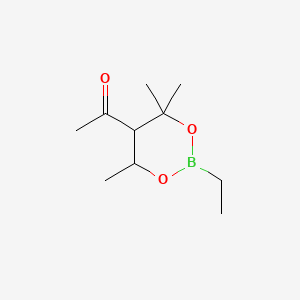

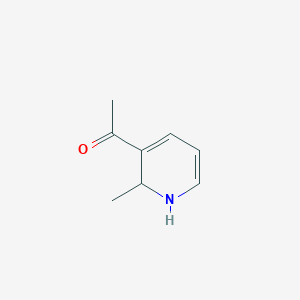
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
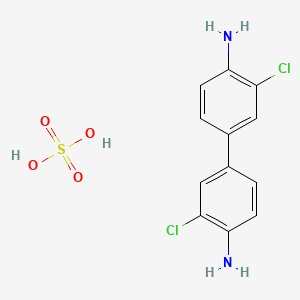
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
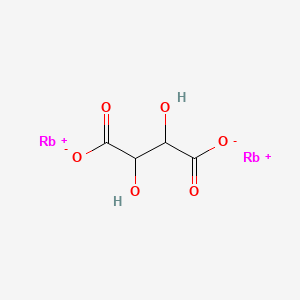
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)

